molecular formula C13H23NO5 B1532539 Tert-butyl 3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate CAS No. 1648864-27-0

Tert-butyl 3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate

Cat. No. B1532539
M. Wt: 273.33 g/mol
InChI Key: ZASZQVNDVYRJDU-UHFFFAOYSA-N
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Description

“Tert-butyl 3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C13H23NO5 . It is a liquid at room temperature and has a molecular weight of 273.33 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO4/c1-5-17-11(15)8-10-6-7-14(9-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature, with a density of 1.052 g/mL at 25 °C . It has a refractive index (n20/D) of 1.474 .

Scientific Research Applications

Modulation of Genotoxicity and DNA Repair

A study highlighted the use of N-tert-butyl-alpha-phenylnitrone (PBN) and its derivative to modulate the genotoxicity of ethoxyquin, indicating the role of free radicals in DNA damage and the potential of certain compounds to reduce this damage through cellular repair systems (Skolimowski et al., 2010).

Singlet Oxygen Reactions

Research on singlet oxygen reactions with pyrrole derivatives, including tert-butyl esters, has led to the discovery of pathways to synthesize 5-substituted pyrroles, which are precursors for various significant compounds (Wasserman et al., 2004).

Catalytic Oxidations

Dirhodium caprolactamate has been identified as an efficient catalyst for generating tert-butylperoxy radicals from tert-butyl hydroperoxide, with applications in the selective oxidation of phenols and anilines (Ratnikov et al., 2011).

Supramolecular Arrangements

The study of substituted oxopyrrolidine analogues has provided insight into the diverse supramolecular arrangements influenced by weak intermolecular interactions, demonstrating the role of such arrangements in molecular conformation and assembly (Samipillai et al., 2016).

Arylboronic Acid Coupling

Research into coupling reactions between arylboronic acids and partially reduced pyridine derivatives, including tert-butyl esters, has expanded the toolkit for synthesizing complex organic compounds (Wustrow & Wise, 1991).

Radical Reactions with Phenols

Investigations into the reactions of tert-butoxy radicals with phenols have provided comparative insights with carbonyl triplets, contributing to the understanding of radical-mediated organic transformations (Das et al., 1981).

Antiinflammatory Activities

The synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones has been explored for potential antiinflammatory and analgesic properties, highlighting the chemical's relevance in medical research (Ikuta et al., 1987).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-5-17-11(15)9-18-10-6-7-14(8-10)12(16)19-13(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASZQVNDVYRJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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